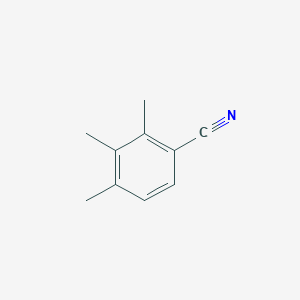
2,3,4-Trimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzonitrile typically involves the alkylation of benzonitrile with methylating agents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemical reagents and catalysts to ensure environmentally friendly processes. For instance, the use of dimethyl carbonate and ionic liquids as catalysts can enhance the yield and reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions: 2,3,4-Trimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives of this compound
科学的研究の応用
2,3,4-Trimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a probe in spectroscopic studies.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,3,4-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .
類似化合物との比較
2,4,6-Trimethylbenzonitrile: Another derivative with methyl groups at different positions.
2,4,6-Trimethylbenzonitrile N-oxide: An oxidized form of the compound.
Uniqueness: 2,3,4-Trimethylbenzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups can significantly affect the compound’s properties compared to other isomers .
特性
CAS番号 |
77417-06-2 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
2,3,4-trimethylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,1-3H3 |
InChIキー |
TXTISNNAUQWGPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


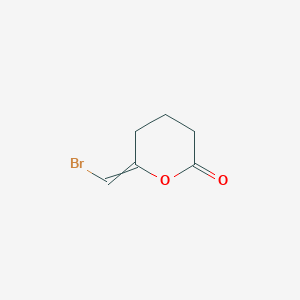


![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
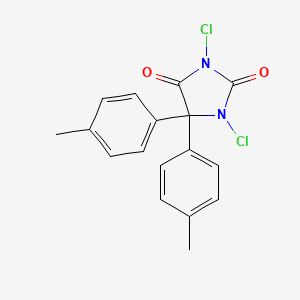
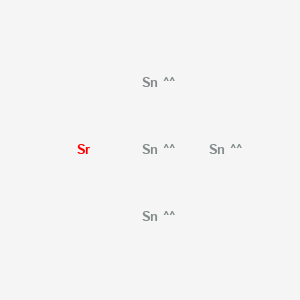
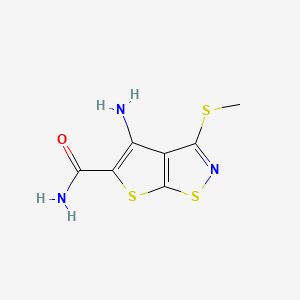
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)






